(4-Hydroxy-phenyl)-piperazin-1-yl-methanone
Overview
Description
(4-Hydroxy-phenyl)-piperazin-1-yl-methanone: is a chemical compound that belongs to the class of phenyl(piperazin-1-yl)methanone derivatives. This compound features a phenyl ring substituted with a hydroxyl group and a piperazine ring linked through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-phenyl)-piperazin-1-yl-methanone typically involves the reaction of 4-hydroxybenzaldehyde with piperazine in the presence of a suitable reagent, such as a carbonyl compound. The reaction conditions may include heating under reflux, use of a catalyst, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yield and purity. The choice of solvent, temperature, and pressure are critical factors in scaling up the production process.
Chemical Reactions Analysis
(4-Hydroxy-phenyl)-piperazin-1-yl-methanone: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The piperazine ring can be reduced to form piperazine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Quinone derivatives from oxidation reactions.
Piperazine derivatives with different substituents from reduction reactions.
Substituted piperazine derivatives from nucleophilic substitution reactions.
Scientific Research Applications
(4-Hydroxy-phenyl)-piperazin-1-yl-methanone:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its biological activity, including enzyme inhibition and receptor binding.
Medicine: It has shown potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Hydroxy-phenyl)-piperazin-1-yl-methanone exerts its effects involves binding to specific molecular targets and pathways. For example, it may inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis, demonstrating potential therapeutic applications in treating hyperpigmentation disorders.
Comparison with Similar Compounds
(4-Hydroxy-phenyl)-piperazin-1-yl-methanone: is compared with other similar compounds, such as (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone and (4-fluorophenyl)indol-5-yl-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone[_{{{CITATION{{{5{Pharmacologic characterization of JNJ-42226314, [1-(4-fluorophenyl ...](https://jpet.aspetjournals.org/content/jpet/early/2019/12/09/jpet.119.262139.full.pdf?with-ds=yes). These compounds share structural similarities but differ in their functional groups and biological activities[{{{CITATION{{{2{Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl ...](https://chemistry-europe.onlinelibrary.wiley.com/doi/pdf/10.1002/cmdc.202200305)[{{{CITATION{{{_5{Pharmacologic characterization of JNJ-42226314, 1-(4-fluorophenyl ...
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Properties
IUPAC Name |
(4-hydroxyphenyl)-piperazin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-3-1-9(2-4-10)11(15)13-7-5-12-6-8-13/h1-4,12,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPRCJSCMHSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374743 | |
Record name | (4-Hydroxy-phenyl)-piperazin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
563538-33-0 | |
Record name | (4-Hydroxy-phenyl)-piperazin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 563538-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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